2,3,5-Trimethoxybenzaldehyde 2,3,5-Trimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 5556-84-3
VCID: VC20820051
InChI: InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3
SMILES: COC1=CC(=C(C(=C1)OC)OC)C=O
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

2,3,5-Trimethoxybenzaldehyde

CAS No.: 5556-84-3

Cat. No.: VC20820051

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trimethoxybenzaldehyde - 5556-84-3

Specification

CAS No. 5556-84-3
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name 2,3,5-trimethoxybenzaldehyde
Standard InChI InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3
Standard InChI Key NSEBBFDHPSOJLT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)OC)OC)C=O
Canonical SMILES COC1=CC(=C(C(=C1)OC)OC)C=O

Introduction

Chemical Identity and Properties

2,3,5-Trimethoxybenzaldehyde is a methoxylated derivative of benzaldehyde with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . The compound is identifiable by its unique CAS registry number 5556-84-3, which distinguishes it from its isomers such as 2,3,4-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde . The structural configuration of 2,3,5-trimethoxybenzaldehyde features the characteristic aldehyde group (-CHO) at position 1 of the benzene ring, with methoxy groups (-OCH₃) at positions 2, 3, and 5.

Physical and Chemical Characteristics

2,3,5-Trimethoxybenzaldehyde presents as an off-white solid under standard conditions . Its physical properties make it a compound of interest for various chemical applications and research purposes. The detailed physical and chemical characteristics of 2,3,5-trimethoxybenzaldehyde are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,3,5-Trimethoxybenzaldehyde

PropertyValueNotes
Melting Point63 °CExperimentally determined
Boiling Point326.8±37.0 °CPredicted value
Density1.133±0.06 g/cm³Predicted value
Physical FormSolidAt room temperature
ColorOff-WhiteVisual characteristic
SolubilitySlightly soluble in chloroform and DMSOLimited solubility in common organic solvents
Storage ConditionsHygroscopic; requires refrigeration under inert atmosphereSensitive to moisture and air

The compound exhibits hygroscopic properties, necessitating storage under inert atmospheric conditions in refrigerated environments to prevent degradation . The solubility profile indicates limited dissolution in common organic solvents, with slight solubility reported in chloroform and dimethyl sulfoxide (DMSO) .

Comparative Analysis with Isomeric Compounds

While direct research on 2,3,5-trimethoxybenzaldehyde appears limited in the available literature, comparative analysis with its isomers provides valuable context for understanding its potential properties and applications.

Structural Comparison with Related Isomers

The positioning of methoxy groups on the benzaldehyde skeleton creates distinct isomers with potentially different chemical reactivity and biological activities. Two notable isomers are 2,3,4-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde, which differ from 2,3,5-trimethoxybenzaldehyde solely in the arrangement of the methoxy substituents.

2,4,5-Trimethoxybenzaldehyde, also known as asaronaldehyde or asarylaldehyde, has been studied more extensively for its biological activities . This isomer has demonstrated anti-inflammatory properties through selective inhibition of cyclooxygenase-2 (COX-2) . While 2,3,5-trimethoxybenzaldehyde may potentially share some of these properties due to structural similarities, direct experimental confirmation would be necessary.

Synthetic Approaches to Trimethoxybenzaldehydes

The synthesis of 2,3,5-trimethoxybenzaldehyde likely follows similar methods to those employed for related isomers. For instance, 2,3,4-trimethoxybenzaldehyde can be synthesized through methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as an alkylating agent . By analogy, 2,3,5-trimethoxybenzaldehyde could potentially be prepared from the corresponding trihydroxybenzaldehyde precursor.

Another synthetic approach demonstrated for 2,4,5-trimethoxybenzaldehyde involves ozonolysis of natural essential oils, specifically from Indonesian Sweet Flag (Acorus calamus) . This method achieved high purity (95%) of the target compound in just 10 minutes of ozonolysis treatment . Similar ozonolysis approaches might be applicable to the synthesis of 2,3,5-trimethoxybenzaldehyde from appropriate precursors.

Pharmacokinetic Considerations

In silico pharmacokinetic studies conducted on 2,4,5-trimethoxybenzaldehyde using Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools have indicated favorable properties for oral administration . While direct extrapolation to 2,3,5-trimethoxybenzaldehyde would be premature, these findings suggest that similar computational approaches could be employed to assess the pharmacokinetic profile of 2,3,5-trimethoxybenzaldehyde prior to experimental testing.

Stability and Metabolic Considerations

The 2,4,5-trimethoxybenzaldehyde isomer has demonstrated stability against phase I oxidation reactions while remaining sufficiently vulnerable to oxidative processes required for excretion . This balanced metabolic profile is advantageous for pharmaceutical applications. Comparative studies on the metabolic stability of 2,3,5-trimethoxybenzaldehyde would provide valuable insights into its potential as a drug candidate.

Research Gaps and Future Directions

The current state of research on 2,3,5-trimethoxybenzaldehyde reveals several important knowledge gaps that warrant further investigation:

  • Detailed synthetic protocols specifically optimized for 2,3,5-trimethoxybenzaldehyde

  • Comprehensive characterization of its biological activities, particularly in comparison to well-studied isomers

  • Structure-activity relationship studies to understand how the specific positioning of methoxy groups influences function

  • Evaluation of potential therapeutic applications based on its chemical properties and structural features

Future research initiatives should address these gaps through targeted experimental approaches and comparative analyses with related compounds. The development of efficient and scalable synthetic routes would facilitate more extensive investigation of this compound's properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator